Trematin

Description

Theoretical Frameworks in Flavonoid Glycoside Research Applicable to Trematin Studies this compound is a flavonoid glycoside, meaning it consists of a flavonoid aglycone (the non-sugar part) attached to a sugar moiety.researchgate.netd-nb.infoTheoretical frameworks in flavonoid glycoside research are directly applicable to the study of this compound. These frameworks include understanding the structural diversity of flavonoids and their glycosides, the types of glycosidic linkages that can occur, and how the sugar moiety influences the compound's properties such as solubility and interaction with biological systems.researchgate.netmdpi.comFor instance, the presence of sugar moieties generally increases the water solubility of flavonoids compared to their aglycones.mdpi.comThe position and type of glycosylation can significantly impact the compound's physical and chemical characteristics.researchgate.netmdpi.com

Research findings related to the physical and chemical properties of this compound include its molecular formula (C₂₂H₂₂O₁₀) and molecular weight (446.4 g/mol ). chemblink.comnih.govchembk.com Its calculated density is approximately 1.583 g/cm³ at 20 °C. chemblink.com this compound is reported to be very slightly soluble in water. chemblink.com

Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₂O₁₀ | chemblink.comnih.govchembk.com |

| Molecular Weight | 446.40 g/mol | chemblink.comnih.gov |

| Density (Predicted) | 1.583 ± 0.06 g/cm³ (20 °C, 760 Torr) | chemblink.com |

| Melting Point | 280-282 °C | chemblink.com |

| Solubility (Water) | Very slightly soluble (0.29 g/L @ 25 ºC) | chemblink.com |

Structure

3D Structure

Properties

IUPAC Name |

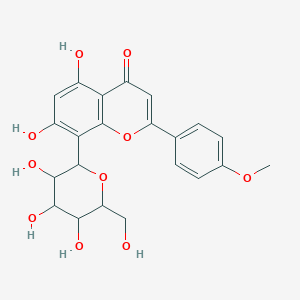

5,7-dihydroxy-2-(4-methoxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O10/c1-30-10-4-2-9(3-5-10)14-7-13(26)16-11(24)6-12(25)17(21(16)31-14)22-20(29)19(28)18(27)15(8-23)32-22/h2-7,15,18-20,22-25,27-29H,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADCCDGCXRFALSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence and Distribution of Trematin in Biological Systems

Identification of Natural Biological Sources of Trematin

This compound has been documented in specific plant species, indicating its biosynthesis within these organisms.

Documented Plant Species Containing this compound

This compound has been reported in Campylospermum flavum. nih.gov This species is native to West and West-Central Tropical Africa and grows primarily in the wet tropical biome. kew.org While the prompt mentions Piper species as potential sources, the provided search results primarily highlight Campylospermum flavum as a documented source of this compound. Some Piper species are known for producing essential oils and other secondary metabolites with various biological activities, but this compound's presence specifically in Piper was not strongly corroborated by the search results. scielo.org.comdpi.compensoft.net

Here is a table summarizing the documented plant source:

| Plant Species | Family | Documented Presence of this compound |

| Campylospermum flavum | Ochnaceae | Yes |

Tissue-Specific Localization and Accumulation Patterns of this compound within Organisms

Biosynthetic Pathways of Trematin

Proposed Biosynthetic Precursors and Intermediates for Trematin

The precise precursors and intermediates involved in the biosynthesis of this compound are not definitively established in current research. The structural characteristics of this compound would typically suggest potential starting materials and intermediate molecules based on known biosynthetic routes for similar classes of compounds, such as alkaloids or other plant secondary metabolites. However, without dedicated studies on this compound biosynthesis, these remain speculative.

Research into the biosynthesis of other plant secondary metabolites often identifies primary metabolites (e.g., amino acids, carbohydrates, acetate (B1210297) units, isoprenoid precursors like IPP and DMAPP) as the initial building blocks. nih.govfrontiersin.org These are then transformed through a series of enzymatic steps into the final complex structures. The identification of this compound in Piper and Erythrococca suggests that the biosynthetic machinery for its production exists within these organisms. usp.brresearchgate.net

Enzymatic Steps and Characterization of Key Enzymes in this compound Biosynthesis

Given the lack of a fully characterized biosynthetic pathway for this compound, the specific enzymatic steps and the key enzymes involved in its formation have not been identified or characterized.

In general secondary metabolite biosynthesis, enzymes such as synthases, oxygenases, transferases, and reductases play crucial roles in modifying and assembling precursor molecules. dtu.dknih.govnih.govmdpi.comfrontiersin.org Characterization of these enzymes typically involves isolation, structural determination, and functional analysis to understand their catalytic mechanisms and substrate specificities. The absence of detailed information on this compound's biosynthesis means that these specific enzymatic players remain unknown.

Genetic and Transcriptomic Regulation of this compound Biosynthetic Gene Clusters

The genes encoding the enzymes involved in the biosynthesis of secondary metabolites are frequently organized into biosynthetic gene clusters (BGCs) in the genomes of producing organisms, particularly in bacteria and fungi, and also found in plants. wikipedia.orgnih.govmdpi.comfrontiersin.orgu-tokyo.ac.jp These gene clusters often exhibit co-regulation, ensuring that all necessary enzymes for a particular pathway are expressed together. wikipedia.org

Specific BGCs for this compound have not been reported. Consequently, the genetic organization and the mechanisms governing the transcriptional and transcriptomic regulation of potential this compound biosynthetic genes are not understood.

Transcriptomic analysis, which examines the complete set of RNA transcripts in a cell, can provide insights into gene expression patterns related to metabolic pathways under different conditions or developmental stages. plos.orgnih.govnih.govfrontiersin.orgelifesciences.org While transcriptomic studies have been applied to investigate the biosynthesis of other plant compounds, such approaches specifically for this compound biosynthesis have not been detailed in the reviewed literature. plos.orgnih.govfrontiersin.org

Biotechnological Approaches to Engineering Biosynthetic Pathways for this compound Production

The lack of a defined biosynthetic pathway for this compound currently limits the application of targeted biotechnological approaches for its engineered production.

Biotechnological production of natural products often involves the reconstruction and engineering of biosynthetic pathways in heterologous host organisms, such as Escherichia coli or yeast. dtu.dknih.govbiorxiv.orgnih.govfrontiersin.orgmdpi.comnih.govjmbfs.org This typically requires the identification and cloning of the genes encoding the relevant biosynthetic enzymes and their expression in a suitable host. Metabolic engineering strategies are then employed to optimize the production yield and efficiency. nih.govnih.govnih.gov

Until the genes and enzymes involved in this compound biosynthesis are identified, engineering its production through these methods is not feasible. Future research focusing on the isolation and characterization of the biosynthetic machinery from this compound-producing plants would be a necessary prerequisite for developing biotechnological production strategies.

Molecular Mechanisms of Action of Trematin

Identification of Cellular and Subcellular Targets of Trematin

Specific, extensively documented cellular and subcellular targets for the chemical compound this compound are not widely detailed in the currently available literature from the performed search. However, investigations into the interactions of this compound with biological macromolecules have provided some insights into potential enzymatic associations genome.jp.

Elucidation of this compound's Modulation of Intracellular Signaling Pathways

Analysis of Molecular Interactions between this compound and Biological Macromolecules (e.g., proteins, enzymes)

Research into the interactions of this compound with human proteins and genes has indicated potential associations with certain enzymes. Specifically, this compound has been noted in the context of interactions with DNA polymerase iota and DNA-(apurinic or apyrimidinic site) lyase genome.jp. These interactions suggest a possible influence on processes involving DNA metabolism or repair, given the known functions of these enzymes.

| Compound Name | Interacting Human Protein/Gene | Protein Class | PubChem CID |

| This compound | DNA polymerase iota | Enzyme | 44257872 |

| This compound | DNA-(apurinic or apyrimidinic site) lyase | Enzyme | 44257872 |

Data compiled from search result genome.jp.

Further detailed research is needed to fully elucidate the nature and functional consequences of these molecular interactions.

Structure-Activity Relationship Studies for this compound’s Molecular Effects

Specific structure-activity relationship (SAR) studies focused on detailing how modifications to the chemical structure of this compound affect its molecular effects were not found within the scope of the conducted search. Generally, SAR studies aim to identify the relationship between the chemical structure of a molecule and its biological activity wikipedia.orggardp.orgcollaborativedrug.comnih.govgeorgiasouthern.edu. This involves analyzing how different functional groups and structural arrangements contribute to a compound's potency and specific biological interactions wikipedia.orggardp.orgcollaborativedrug.com. While the principle of SAR is fundamental in understanding how chemical structure dictates biological function, its specific application to the detailed molecular effects of this compound requires further dedicated investigation.

Advanced Analytical Methodologies for Trematin Research

Chromatographic Techniques for Trematin Separation and Identification

Chromatographic methods are fundamental in the analysis of complex mixtures containing this compound, allowing for its isolation and initial identification based on its separation characteristics.

High-Performance Liquid Chromatography (HPLC) Applications in this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of this compound, particularly in complex biological or botanical matrices. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. The separated components are then detected, commonly using a UV-Vis detector if the compound has a chromophore.

Research has shown the application of HPLC for analyzing extracts containing this compound. For instance, in studies involving Piper species, HPLC with diode array detection (HPLC-DAD) at 270 nm has been employed to analyze extracts where this compound was present alongside other compounds like glycosyl flavonoids. usp.br This indicates that this compound exhibits a detectable absorbance in the UV range, making HPLC-DAD a suitable method for its analysis and relative quantification within a sample. The retention time of this compound in a specific HPLC system under defined conditions serves as a valuable parameter for its identification. usp.br

Liquid Chromatography-Mass Spectrometry (LC-MS) Approaches for this compound Characterization

The coupling of Liquid Chromatography with Mass Spectrometry (LC-MS) provides a powerful tool for both the separation and definitive identification of this compound. LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, which provides information about the molecular weight and fragmentation pattern of analytes.

LC-MS approaches, including LC-MS/MS (tandem mass spectrometry), have been successfully applied for the qualitative and quantitative analysis of this compound. Studies investigating flavonoid compounds, including this compound, in plants like Gelsemium elegans have utilized LC-MS/MS for their analysis. mat-test.com This technique allows for the confirmation of this compound's presence by matching its exact mass and characteristic fragmentation ions to known standards or databases. The high sensitivity of LC-MS makes it particularly useful for analyzing this compound in complex matrices where it might be present at low concentrations. rsc.org LC-MS is also well-suited for analyzing larger and non-volatile molecules, and its combination with different types of column chemistries allows for broad sample coverage. youtube.com

Spectroscopic Methods for this compound Structural Elucidation and Quantification

Spectroscopic techniques provide invaluable information regarding the structure and concentration of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural elucidation of organic compounds like this compound. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides information about the connectivity and environment of atoms within the molecule. openaccessjournals.com While direct examples of this compound's full structural elucidation solely by NMR were not explicitly detailed in the search results, NMR has been used in studies analyzing extracts containing this compound for the characterization of other compounds, highlighting its relevance in the comprehensive analysis of such samples. usp.br Both 1D (e.g., ¹H NMR, ¹³C NMR) and 2D NMR techniques can be applied to determine the complete structure of this compound. usp.br

Ultraviolet-Visible (UV-Vis) spectroscopy is useful for the quantitative analysis of this compound, given its UV absorbance properties as observed in HPLC-DAD applications. usp.br UV-Vis spectroscopy measures the absorption of light by a substance at different wavelengths, which can be used to determine its concentration based on the Beer-Lambert Law. openaccessjournals.comsolubilityofthings.com The characteristic λmax of this compound can be used for its identification and quantification in solution. solubilityofthings.com

Mass Spectrometry (MS), often coupled with chromatography (LC-MS), is also a spectroscopic method that provides information about the mass-to-charge ratio of this compound and its fragments. This information is crucial for confirming its molecular weight and gaining insights into its structural components through fragmentation patterns. openaccessjournals.comlehigh.edu

Development and Application of Novel Detection Platforms and Biosensors for this compound

The development of novel detection platforms and biosensors offers the potential for rapid, sensitive, and on-site detection of this compound. While the provided search results discuss the advancements in biosensor technology in general, including electrochemical and optical biosensors for various analytes and their applications in healthcare and environmental monitoring, specific biosensors designed for the detection of this compound were not prominently featured. identifysensors.comsequenex.comfrontiersin.orgfrontiersin.orgwww.csiro.au

However, the principles behind these technologies could potentially be applied to this compound. Biosensors typically combine a biological recognition element (e.g., antibody, enzyme, or nucleic acid) with a transducer to convert a biological response into a measurable signal. sequenex.com The development of a this compound-specific biosensor would likely involve identifying a suitable biological recognition element that selectively binds to this compound. Such a biosensor could offer advantages in terms of speed and portability compared to traditional laboratory-based techniques.

Advanced Data Analysis Techniques in this compound Omics Research

The analysis of this compound within a broader biological context, such as in metabolomics studies, generates large and complex datasets. Advanced data analysis techniques are essential for interpreting this "omics" data and extracting meaningful insights.

Omics data analysis involves the comprehensive characterization of biological molecules (e.g., metabolites in metabolomics) and requires sophisticated computational and statistical methods. isas.derd-connect.eubiostrand.ai Techniques such as multivariate analysis, including Principal Component Analysis (PCA), are valuable for exploring variations and patterns in datasets generated from the analysis of samples containing this compound. usp.braltrabio.com PCA has been used to compare chromatographic and spectroscopic profiles of plant extracts, demonstrating its utility in visualizing differences in chemical composition. usp.br

Other advanced data analysis techniques applicable to this compound research within an omics framework include:

Statistical Modeling: Identifying correlations between this compound levels and biological conditions or phenotypes. altrabio.com

Machine Learning: Developing predictive models based on this compound profiles for classification or prediction purposes. isas.de

Network Analysis: Placing this compound within biochemical pathways and understanding its interactions with other metabolites and biological processes. isas.debiostrand.ai

These techniques allow for a more holistic understanding of this compound's role in biological systems by integrating data from various analytical platforms.

Table: Analytical Techniques Applied to this compound Analysis

| Technique | Application in this compound Research | Key Information Provided | Relevant Search Results |

| HPLC | Separation and identification in complex mixtures. | Retention time, UV absorbance profile. | usp.br |

| LC-MS/MS | Qualitative and quantitative analysis, confirmation of identity. | Molecular weight, fragmentation pattern. | mat-test.com |

| NMR Spectroscopy | Detailed structural elucidation. | Atomic connectivity and environment. | usp.br (applied to related compounds) |

| UV-Vis Spectroscopy | Quantitative analysis. | Concentration based on absorbance. | usp.br (HPLC-DAD), solubilityofthings.com |

| Multivariate Analysis (PCA) | Exploring patterns in complex analytical data. | Visualization of variations and relationships. | usp.br |

Comparative Studies with Structural Analogs of Trematin

Identification and Characterization of Naturally Occurring Trematin Analogs

Naturally occurring analogs of this compound are typically identified and characterized through various phytochemical investigations of plants. This compound itself has been identified in plants such as Erythrococca anomala and Macaranga tanarius. thieme-connect.comresearchgate.net Phytochemical studies often employ spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) experiments and high-resolution mass spectrometry, to elucidate the structures of isolated compounds. thieme-connect.comresearchgate.net Comparison of spectroscopic data with reported data for known compounds is a standard method for identification. thieme-connect.comresearchgate.net

Analogs of this compound, being flavonoid glycosides, share the basic flavonoid skeleton but differ in the type, number, and position of sugar moieties and hydroxyl or methoxy (B1213986) groups attached to the aglycone structure. mdpi.comulisboa.pt For instance, studies on Erythrococca anomala have identified other C-glycosylflavones like vitexin (B1683572) and isocytisoside (B1214778) alongside this compound, highlighting the co-occurrence of structurally related compounds in the same plant species. thieme-connect.com Vicenin-II, an apigenin-6,8-di-C-hexoside, has also been identified, representing a diglycosylated analog. thieme-connect.com These identification efforts reveal the diversity of flavonoid glycosides present in nature, many of which serve as structural analogs for comparative analysis with this compound.

Comparative Analysis of Structural Features and Molecular Interactions of this compound and its Analogs

The structural features of this compound and its analogs, particularly the position and type of glycosylation and the hydroxylation pattern of the flavonoid aglycone, significantly influence their physical and chemical properties. mdpi.comulisboa.pt this compound is a C-glycosylflavone, meaning the sugar unit is directly attached to the carbon skeleton of the flavonoid aglycone via a carbon-carbon bond. mdpi.comnih.gov This contrasts with O-glycosylflavones, where the sugar is linked via an oxygen atom. mdpi.comnih.gov This difference in glycosidic linkage contributes to variations in stability and metabolism between C-glycosides and O-glycosides. nih.gov

Comparative analysis of structural features often involves examining:

Aglycone structure: The specific flavonoid (e.g., apigenin, luteolin) forming the core.

Glycosylation pattern: The type of sugar (e.g., glucose, xylose, galactose), the position(s) of attachment (e.g., C-6, C-8, O-3), and the number of sugar units.

Substitution patterns: The presence and position of hydroxyl and methoxy groups on the A and B rings of the flavonoid.

Elucidation of Structure-Function Relationships Among this compound and Related Flavonoid Glycosides

Elucidating structure-function relationships among this compound and its related flavonoid glycosides involves correlating specific structural features with observed biological activities. Studies comparing flavonoid glycosides and their corresponding aglycones have shown that the presence and position of glycosylation can significantly impact activity. mdpi.comnih.govplos.org While some opinions suggest that aglycones have higher bioavailability and activity due to their smaller size, other studies have shown that glycosylation can enhance the absorption and activity of certain flavonoids. mdpi.comnih.gov

For C-glycosylflavones like this compound and its analogs (e.g., vitexin, orientin), the stable carbon-carbon glycosidic bond results in different pharmacokinetic and biological activity profiles compared to O-glycosides. nih.gov Research indicates that the antioxidant activity of flavonoid compounds is closely linked to their structural characteristics. nih.gov For instance, the presence of a 3',4'-catechol structure in the B-ring and a 2-3 double bond conjugated with a 4-oxo group in the C-ring are structural features often associated with enhanced antioxidant activity. ulisboa.pt

Comparative studies on flavonoid glycosides have demonstrated that even subtle structural differences, such as the position or type of glycosidic linkage, can lead to variations in biological effects. nih.govplos.org Data from such studies often highlight the importance of specific functional groups and their arrangement on the flavonoid scaffold for mediating interactions with biological targets and exerting effects. ulisboa.ptnih.gov

While specific detailed comparative data tables focusing solely on this compound and a wide range of its naturally occurring analogs were not extensively available in the search results, the principles of structure-function relationships in flavonoids, as discussed in the cited literature, directly apply to understanding this compound in the context of its analogs. The variations in glycosylation and hydroxylation patterns among this compound and related C-glycosylflavones and other flavonoid glycosides found in nature contribute to their distinct biological profiles.

Future Directions and Research Gaps in Trematin Studies

Exploration of Undiscovered Biosynthetic Routes and Novel Enzymes Associated with Trematin

A significant research gap lies in fully mapping the biosynthetic pathways responsible for this compound production. While some steps might be inferred from its chemical structure, the complete sequence of enzymatic reactions and the identity of the specific enzymes involved remain largely undiscovered. Future studies should employ advanced biochemical techniques, such as enzyme assays, protein purification, and gene sequencing, to identify and characterize the enzymes catalyzing each step of this compound biosynthesis. mbl.or.kr, nih.gov, evonetix.com, mdpi.com Isotope labeling experiments and metabolic flux analysis could help trace the precursors and intermediates, providing insights into alternative or parallel biosynthetic routes that might exist. Investigating the genetic regulation of these enzymes could also reveal mechanisms controlling this compound production in biological systems.

Application of Advanced Molecular Modeling and Simulation Techniques for this compound Interactions

Understanding how this compound interacts with biological targets at a molecular level is critical. Advanced molecular modeling and simulation techniques, such as molecular dynamics simulations, docking studies, and quantitative structure-activity relationship (QSAR) analysis, offer powerful tools for this purpose. mdpi.com, nih.gov, irbbarcelona.org, frontiersin.org, nih.gov These techniques can help predict binding affinities, identify key interaction sites, and simulate conformational changes upon binding. nih.gov, irbbarcelona.org Future research should utilize these methods to explore this compound's interactions with potential protein targets, membrane lipids, and other biomolecules. frontiersin.org This can provide valuable hypotheses for experimental validation and aid in the rational design of this compound derivatives with modified properties.

Integration of Multi-Omics Data (e.g., genomics, proteomics, metabolomics) for Comprehensive Understanding of this compound Biology

This compound's biological role and effects are likely influenced by complex interactions within biological systems. Integrating multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of how this compound is produced, metabolized, and exerts its effects. arimagenomics.com, mdpi.com, cd-genomics.com, nih.gov Genomic data can reveal the genes involved in its biosynthesis and regulation. Transcriptomic and proteomic data can show how gene and protein expression levels change in response to or in conjunction with this compound. cd-genomics.com Metabolomics can help identify upstream and downstream metabolic pathways connected to this compound. cd-genomics.com Future research should focus on generating and integrating these diverse datasets from this compound-producing organisms or systems exposed to this compound to build comprehensive biological networks and identify key pathways and processes. arimagenomics.com, nih.gov

Development of Innovative Research Methodologies Specific to this compound Studies

Identification of Cross-Disciplinary Research Avenues for this compound

This compound's potential relevance may extend beyond a single scientific discipline. Identifying and pursuing cross-disciplinary research avenues can unlock new insights and applications. nih.gov, frontiersin.org, up.ac.za, univ-lille.fr, researchgate.net Collaborations between chemists, biologists, pharmacologists, toxicologists, and potentially researchers in fields like ecology or agriculture could reveal novel aspects of this compound's function, distribution, and impact. For instance, exploring its ecological role, its potential interactions with other organisms, or its impact on specific environmental processes could open up entirely new research frontiers. islandstrust.bc.ca, islandstrust.bc.ca Such collaborations require overcoming challenges related to terminology, methodology, and differing perspectives. researchgate.net

Q & A

Q. What experimental models are most appropriate for studying Trematin's pharmacological mechanisms?

Methodological Answer: Prioritize in vitro models (e.g., receptor binding assays, enzyme inhibition studies) to isolate this compound's molecular interactions . For in vivo validation, use disease-specific animal models (e.g., induced hypertension or inflammation) with controlled variables (dose, administration route, and pharmacokinetic monitoring). Ensure reproducibility by documenting protocols per ’s guidelines for experimental transparency.

Q. How should researchers design dose-response studies for this compound to minimize variability?

Methodological Answer:

Q. What analytical techniques are critical for characterizing this compound's purity and stability?

Methodological Answer:

Advanced Research Questions

Q. How can conflicting data on this compound's efficacy in preclinical vs. clinical trials be systematically evaluated?

Methodological Answer: Conduct a meta-analysis to identify confounding factors (e.g., species-specific metabolism, trial design flaws). Use funnel plots to detect publication bias and subgroup analyses to isolate variables (e.g., patient demographics, comorbidities) . Cross-validate findings with ex vivo models (e.g., human tissue samples) to bridge translational gaps .

Q. What strategies mitigate bias in this compound's long-term toxicity assessments?

Methodological Answer:

Q. How should researchers optimize this compound's formulation to enhance bioavailability without altering pharmacodynamics?

Methodological Answer:

- Screen co-solvents (e.g., PEG, cyclodextrins) via solubility assays.

- Compare pharmacokinetic parameters (AUC, Cmax, T½) across formulations using crossover studies .

- Validate stability with accelerated degradation tests (40°C/75% RH for 6 months) .

Data Contradiction & Validation

Q. What frameworks resolve contradictions in this compound's mechanism of action across studies?

Methodological Answer:

- Triangulation : Combine computational docking, CRISPR-mediated gene knockout, and functional assays to confirm target engagement .

- Bayesian meta-analysis : Quantify probability of hypothesized mechanisms being true, weighting evidence by study quality .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.